2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a phenoxy group substituted with dimethyl groups and an acetamide moiety linked to a nitrophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2,5-dimethylphenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine. This reaction forms 2-(2,5-dimethylphenoxy)acetyl chloride.
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Amidation Reaction: : The acyl chloride intermediate is then reacted with 2-methyl-4-nitroaniline in the presence of a base such as triethylamine. This step results in the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
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Biological Studies: : It is used in biochemical assays to study enzyme inhibition and protein interactions.
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Industrial Applications: : The compound is explored for its use in the synthesis of advanced polymers and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Binding: In medicinal applications, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but lacks the methyl group on the nitrophenyl ring.
2-(2,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide: Similar structure but lacks the nitro group.
Uniqueness
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both the nitro and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-5-12(2)16(8-11)23-10-17(20)18-15-7-6-14(19(21)22)9-13(15)3/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKSUNCPVIZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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